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molecular formula C10H11N3 B7934644 (E)-4-(2-(Dimethylamino)vinyl)nicotinonitrile CAS No. 67988-51-6

(E)-4-(2-(Dimethylamino)vinyl)nicotinonitrile

Cat. No. B7934644
M. Wt: 173.21 g/mol
InChI Key: VLYFSWYHMLCYCY-GQCTYLIASA-N
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Patent
US04176183

Procedure details

A solution of 4-methylnicotinonitrile (13.8 g, 0.12 m), dimethylformamide (DMF) (100 mL) and DMF acetal (14.0 g, 0.12 m) was heated at reflux under N2. After 16 hours, the reaction mixture was concentrated at atmospheric pressure until the internal temperature reached 150°. The mixture was then cooled, poured into H2O (1 L) and extracted with C6H6 (6×200 mL). The combined organic extracts were washed with H2O (2×200 mL), dried, filtered and evaporated to dryness. The residue was distilled at 150°-160° (0.2 mm) to yield 12.6 g (63%) of N,N-dimethyl-2-(3-cyano-4-pyridyl)ethenamine. An analytical sample was prepared by crystallization from C6H6 --C6H14, mp 88°-90°.
Quantity
13.8 g
Type
reactant
Reaction Step One
[Compound]
Name
DMF acetal
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([C:8]#[N:9])=[CH:6][N:5]=[CH:4][CH:3]=1.[CH3:10][N:11]([CH3:14])[CH:12]=O>>[CH3:10][N:11]([CH3:14])[CH:12]=[CH:1][C:2]1[CH:3]=[CH:4][N:5]=[CH:6][C:7]=1[C:8]#[N:9]

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
CC1=CC=NC=C1C#N
Name
DMF acetal
Quantity
14 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under N2
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated at atmospheric pressure until the internal temperature
CUSTOM
Type
CUSTOM
Details
reached 150°
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
ADDITION
Type
ADDITION
Details
poured into H2O (1 L)
EXTRACTION
Type
EXTRACTION
Details
extracted with C6H6 (6×200 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with H2O (2×200 mL)
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled at 150°-160° (0.2 mm)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN(C=CC1=C(C=NC=C1)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.6 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04176183

Procedure details

A solution of 4-methylnicotinonitrile (13.8 g, 0.12 m), dimethylformamide (DMF) (100 mL) and DMF acetal (14.0 g, 0.12 m) was heated at reflux under N2. After 16 hours, the reaction mixture was concentrated at atmospheric pressure until the internal temperature reached 150°. The mixture was then cooled, poured into H2O (1 L) and extracted with C6H6 (6×200 mL). The combined organic extracts were washed with H2O (2×200 mL), dried, filtered and evaporated to dryness. The residue was distilled at 150°-160° (0.2 mm) to yield 12.6 g (63%) of N,N-dimethyl-2-(3-cyano-4-pyridyl)ethenamine. An analytical sample was prepared by crystallization from C6H6 --C6H14, mp 88°-90°.
Quantity
13.8 g
Type
reactant
Reaction Step One
[Compound]
Name
DMF acetal
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([C:8]#[N:9])=[CH:6][N:5]=[CH:4][CH:3]=1.[CH3:10][N:11]([CH3:14])[CH:12]=O>>[CH3:10][N:11]([CH3:14])[CH:12]=[CH:1][C:2]1[CH:3]=[CH:4][N:5]=[CH:6][C:7]=1[C:8]#[N:9]

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
CC1=CC=NC=C1C#N
Name
DMF acetal
Quantity
14 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under N2
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated at atmospheric pressure until the internal temperature
CUSTOM
Type
CUSTOM
Details
reached 150°
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
ADDITION
Type
ADDITION
Details
poured into H2O (1 L)
EXTRACTION
Type
EXTRACTION
Details
extracted with C6H6 (6×200 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with H2O (2×200 mL)
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled at 150°-160° (0.2 mm)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN(C=CC1=C(C=NC=C1)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.6 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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